molecular formula C8H12N2O2 B3013501 Ethyl 1-Ethylpyrazole-4-carboxylate CAS No. 447401-91-4

Ethyl 1-Ethylpyrazole-4-carboxylate

カタログ番号: B3013501
CAS番号: 447401-91-4
分子量: 168.196
InChIキー: XDGRKQJBBYAGQA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

化学反応の分析

類似化合物との比較

Ethyl 1-Ethylpyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:

  • Ethyl 1-Methylpyrazole-4-carboxylate
  • Ethyl 1-Phenylpyrazole-4-carboxylate
  • Ethyl 1-Benzylpyrazole-4-carboxylate

These compounds share a similar pyrazole core structure but differ in the substituents attached to the pyrazole ring . The uniqueness of this compound lies in its specific ethyl substituents, which can influence its chemical reactivity and biological activity .

生物活性

Ethyl 1-Ethylpyrazole-4-carboxylate (CAS Number: 447401-91-4) is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula C8H12N2O2C_8H_{12}N_2O_2 and a molecular weight of 168.19 g/mol. It features a pyrazole ring, which is known for its ability to interact with various biological targets.

The exact biological targets of this compound are not fully elucidated; however, studies suggest several potential mechanisms:

  • Ion Channel Modulation : Pyrazole derivatives can modulate voltage-gated ion channels, which are critical in neuronal signaling.
  • Neurotransmission : These compounds may enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission while attenuating glutamate-mediated excitatory neurotransmission.
  • Enzyme Inhibition : this compound has been studied as a potential enzyme inhibitor, contributing to its anti-inflammatory and analgesic effects.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. These effects are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies have shown that modifications to the pyrazole structure can enhance these biological activities.

Antibacterial Properties

This compound has also been investigated for its antibacterial properties. Research suggests that by incorporating specific functional groups onto the pyrazole ring, this compound can inhibit the growth of certain bacteria, potentially aiding in the development of new antibacterial agents against resistant strains.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anti-inflammatory Activity :
    • A study demonstrated that this compound significantly reduced inflammation in animal models. The compound was administered at various dosages, showing dose-dependent effects on inflammation markers.
  • Antibacterial Activity Assessment :
    • Another research effort focused on the antibacterial efficacy of this compound against common pathogens. The compound exhibited notable activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.
  • Mechanistic Studies :
    • Mechanistic investigations revealed that this compound interacts with specific receptors involved in pain signaling pathways, further supporting its analgesic properties.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameCAS NumberSimilarity Index
Methyl 1H-pyrazole-4-carboxylate51105-90-90.96
Ethyl 5-amino-1H-pyrazole-4-carboxylate1260243-04-60.91
Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate7251-53-80.88

This table highlights the structural similarities among these compounds, suggesting that modifications can lead to variations in biological activity.

特性

IUPAC Name

ethyl 1-ethylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-10-6-7(5-9-10)8(11)12-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGRKQJBBYAGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3.7 g (26.8 mmoles) of anhydrous potassium carbonate and 4.2 g (26.6 mmoles) of ethyl iodide were added to a solution of 1.5 g (10.7 mmoles) of ethyl 1H-pyrazole-4-carboxylate dissolved in 50 ml of N,N-dimethylformamide. The mixture was stirred at room temperature for 20 hours to give rise to a reaction. After confirmation of the completion of the reaction, the reaction mixture was poured into water, followed by extraction with ethyl acetate. The resulting organic layer was washed with water and an aqueous sodium chloride solution and then dried over anhydrous magnesium sulfate. The resulting solution was subjected to vacuum distillation to remove the solvent contained therein. The residue was purified by silica gel column chromatography (developing solvent: hexane-ethyl acetate mixed solvent) to obtain 1.6 g (yield: 88.9%) of ethyl 1-ethyl-1H-pyrazole-4-carboxylate as a yellow oily substance.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。